molecular formula C9H6ClF3O B1473883 3-Methyl-4-(trifluoromethyl)benzoyl chloride CAS No. 1150464-24-6

3-Methyl-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B1473883
CAS No.: 1150464-24-6
M. Wt: 222.59 g/mol
InChI Key: WWBCVACBMHIIID-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)benzoyl chloride is an aromatic acyl chloride derivative characterized by a methyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position on the benzene ring. This compound is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the methyl group contributes to steric and electronic effects .

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(8(10)14)2-3-7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBCVACBMHIIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Methyl-4-(trifluoromethyl)benzoyl chloride is an organic compound characterized by its unique trifluoromethyl group and its potential as an acylating agent. This compound has garnered interest in the field of medicinal chemistry due to its biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C10H8ClF3OC_{10}H_8ClF_3O, with a molecular weight of approximately 252.62 g/mol. The presence of the benzoyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating better penetration through biological membranes, which is crucial for enhancing bioavailability and efficacy in therapeutic applications .

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, contributing to the antimicrobial efficacy observed in related compounds .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For instance, a high-throughput screening identified compounds with similar structures that displayed notable cytotoxic effects against cancer cell lines. The mechanism appears to involve interference with cellular processes critical for tumor growth and survival .

Data Table: Biological Activity Summary

Biological Activity Description Reference
AntimicrobialExhibits significant activity against various pathogens
AnticancerInduces cytotoxic effects in cancer cell lines
MechanismEnhances lipophilicity for better membrane penetration

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several benzoyl chlorides, including derivatives of this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity comparable to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Chemistry

In organic synthesis, 3-Methyl-4-(trifluoromethyl)benzoyl chloride serves as an important intermediate for the development of pharmaceuticals and agrochemicals. Its unique structure contributes to its reactivity and stability, making it suitable for creating complex organic molecules .

Biology

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities. Preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity: Compounds containing trifluoromethyl groups are investigated for their ability to inhibit microbial growth.
  • Anticancer Activity: Initial findings indicate potential anticancer properties, particularly through mechanisms that inhibit cell proliferation and tumor growth.

Medicine

As a building block in drug development, this compound is being explored for its pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in therapeutic applications .

Anticancer Studies

A related compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant anticancer effects against various cancer cell lines (MCF-7, HeLa). The IC50 values were as follows:

  • MCF-7: 8.47±0.18μM8.47\pm 0.18\,\mu M
  • HeLa: 9.22±0.17μM9.22\pm 0.17\,\mu M

These findings suggest that structurally similar compounds may effectively inhibit tumor growth .

Comparison with Similar Compounds

Positional Isomers

3-(Trifluoromethyl)benzoyl Chloride
  • Structure : Trifluoromethyl group at the 3-position.
  • Physical Properties : Density = 1.38 g/mL; molecular weight = 208.56 g/mol.
  • Reactivity : The meta-substitution reduces steric hindrance compared to ortho-substituted analogs, enhancing nucleophilic acyl substitution efficiency .
4-(Trifluoromethyl)benzoyl Chloride
  • Structure : Trifluoromethyl group at the 4-position.
  • Physical Properties : Boiling point = 78–79°C (16 mmHg); density = 1.404 g/mL.
  • Comparison : The para-substitution allows for symmetric electronic effects, increasing thermal stability compared to the 3-methyl-4-CF₃ derivative. The higher density reflects stronger intermolecular interactions due to symmetry .

Substituent Variants

3-Fluoro-4-(trifluoromethyl)benzoyl Chloride
  • Structure : Fluorine at the 3-position, CF₃ at the 4-position.
  • Molecular Formula : C₈H₃ClF₄O; molecular weight = 230.56 g/mol.
4-Methoxy-3-(trifluoromethyl)benzoyl Chloride
  • Structure : Methoxy (-OCH₃) at the 4-position, CF₃ at the 3-position.
  • Reactivity : The methoxy group is electron-donating, counteracting the CF₃ group’s electron withdrawal. This balance may alter reaction kinetics in acylations compared to the methyl-substituted analog .

Halogen-Substituted Derivatives

3-Chloro-5-(trifluoromethyl)benzoyl Chloride
  • Structure : Chlorine at the 3-position, CF₃ at the 5-position.
  • Safety Data: Requires stringent handling (e.g., non-spark tools, ventilation) due to dual chloride functionalities, which increase corrosivity and toxicity risks .
3,5-Difluoro-4-methyl-benzoyl Chloride
  • Structure : Two fluorines at the 3,5-positions and methyl at the 4-position.
  • Molecular Weight : 190.57 g/mol.
  • Comparison : The difluoro substitution enhances thermal stability but reduces reactivity compared to CF₃-containing derivatives due to weaker electron withdrawal .

Parent and Simple Derivatives

Benzoyl Chloride
  • Structure: No substituents on the benzene ring.
  • Physical Properties : Boiling point = 83.9°C; molecular weight = 140.57 g/mol.
  • Comparison : The absence of substituents results in lower boiling points and reduced steric hindrance, making it more reactive but less stable than trifluoromethyl-substituted analogs .

Preparation Methods

Preparation from 3-Methyl-4-(trifluoromethyl)benzoic Acid

2.1 Chlorination Using Thionyl Chloride or Sulfuryl Chloride

A common and efficient method to prepare benzoyl chlorides is the reaction of the corresponding benzoic acid with chlorinating reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). For 3-methyl-4-(trifluoromethyl)benzoic acid, the process is as follows:

  • The acid is treated with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide at elevated temperature (~90°C) for several hours (e.g., 3 hours) to yield the benzoyl chloride with high yield and purity.
  • Alternatively, sulfuryl chloride can be used in chlorobenzene solvent with pyridine as a base at temperatures ranging from 20°C to 132°C, over 15 hours, to achieve yields around 87% for related trifluoromethylbenzoyl chloride derivatives.

2.2 Reaction Conditions and Yields

Starting Material Chlorinating Agent Solvent Temperature (°C) Time Yield (%) Notes
3-Methyl-4-(trifluoromethyl)benzoic acid Thionyl chloride None or DMF 90 3 hours ~99 High purity; common industrial method
3'-(Trifluoromethyl)acetophenone (analog) Sulfuryl chloride Chlorobenzene 20 to 132 15.5 hours 87 Pyridine used to neutralize HCl formed

Multi-Step Synthesis from Xylene Derivatives

A more complex but industrially relevant method involves starting from trifluoromethyl-substituted xylenes:

3.1 Chlorination of m-Xylene Derivatives

  • m-Xylene substituted with trifluoromethyl groups is chlorinated under free-radical conditions using molecular chlorine, often catalyzed by ultraviolet light or chemical initiators.
  • Scavengers such as pyridine or trialkyl phosphates are added to suppress ring chlorination, favoring side-chain chlorination.
  • The reaction aims to produce chloromethyl intermediates with minimal formation of highly chlorinated by-products, which are difficult to recycle.

3.2 Fluorination and Cyanide Substitution

  • The chlorinated intermediates are fluorinated using hydrogen fluoride, sometimes with additives like antimony or phosphorus fluorides to enhance selectivity.
  • Subsequent treatment with alkali metal cyanides (e.g., sodium cyanide) in the presence of phase-transfer catalysts converts the chloromethyl group into nitriles, which can be further transformed into benzoyl chlorides.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Product Yield Advantages Disadvantages
Direct Chlorination 3-Methyl-4-(trifluoromethyl)benzoic acid Thionyl chloride, DMF, 90°C, 3 h ~99% High yield, straightforward Requires careful handling of SOCl₂
Chlorination with Sulfuryl Chloride 3'-(Trifluoromethyl)acetophenone Sulfuryl chloride, pyridine, chlorobenzene, 20-132°C, 15.5 h 87% Good selectivity Longer reaction time
Radical Chlorination of Xylene Trifluorochloro-meta-xylene Cl₂, UV or initiators, scavengers Not specified Industrial scalability Side reactions possible
Fluorination and Cyanide Substitution Chloromethyl trifluoromethyl xylenes HF, phase-transfer catalysts, NaCN Not specified Selective fluorination Complex multi-step process
Bromination (Related Step) 4-Methyl-3-(trifluoromethyl)benzoic acid N-Bromosuccinimide, AIBN, CCl₄, 100°C 81-84% High yield bromomethyl derivative Not direct benzoyl chloride synthesis

Research Findings and Notes

  • The chlorination of methyl-substituted trifluoromethyl benzoic acids is optimized by controlling temperature and reaction time to minimize ring chlorination and maximize side-chain chlorination.
  • Use of pyridine or other bases neutralizes HCl formed during chlorination, improving yield and reducing side reactions.
  • Radical initiators and UV light facilitate selective chlorination of methyl groups without excessive ring substitution.
  • Fluorination with hydrogen fluoride is a critical step for introducing trifluoromethyl groups with high selectivity.
  • Phase-transfer catalysts enhance cyanide substitution efficiency in aqueous-organic biphasic systems.
  • The overall process balances reaction conditions to maximize product purity and yield while minimizing hazardous by-products.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 3-methyl-4-(trifluoromethyl)benzoyl chloride, and how do they influence experimental design?

  • Key Properties :

  • Molecular Formula : C₉H₆ClF₃O (derived from analogous compounds in and ).
  • Boiling Point : ~188–190°C (at atmospheric pressure; lower under reduced pressure, e.g., 78–79°C at 16 mmHg for similar compounds ).
  • Density : ~1.404 g/cm³ (aligned with 4-(trifluoromethyl)benzoyl chloride data ).
    • Methodological Implications :
  • Purification : Use fractional distillation under reduced pressure to avoid thermal decomposition .
  • Handling : Store in anhydrous conditions due to moisture sensitivity; use inert gas (N₂/Ar) for air-sensitive reactions .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous trifluoromethyl-substituted benzoyl chlorides (e.g., δ ~7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : Reference electron ionization (EI-MS) data from NIST (e.g., molecular ion [M⁺] at m/z 208.56 for C₈H₄ClF₃O ).
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1770–1800 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Advanced Research Questions

Q. What synthetic strategies optimize the preparation of this compound, and how do reaction conditions affect yield?

  • Synthetic Routes :

  • Chlorination of Carboxylic Acid : React 3-methyl-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux .
  • Catalytic Optimization : Use FeCl₃ or AlCl₃ to enhance reaction rates (analogous to chlorination methods in ).
    • Yield Considerations :
  • Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., hydrolysis or Friedel-Crafts acylation) .
  • Solvent Selection : Anhydrous dichloromethane or toluene improves reagent solubility and reduces byproduct formation .

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitution?

  • Electronic Effects :

  • The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon and accelerating reactions with amines or alcohols .
    • Steric Effects :
  • The methyl group at the 3-position introduces steric hindrance, potentially reducing reactivity toward bulky nucleophiles (e.g., tert-butanol vs. methanol) .
    • Case Study : In peptide coupling, this compound may outperform non-fluorinated analogs due to enhanced activation but requires careful stoichiometric control .

Q. What are the common side reactions or degradation pathways observed during storage or synthesis of this compound?

  • Hydrolysis : Rapid reaction with moisture produces 3-methyl-4-(trifluoromethyl)benzoic acid and HCl gas; use molecular sieves or desiccants for stabilization .
  • Thermal Decomposition : At >200°C, decomposition releases toxic gases (e.g., CO, HF); monitor temperature during distillation .
  • Contradictions in Data : Boiling points reported at different pressures (e.g., 78–79°C at 16 mmHg vs. 188–190°C at 1 atm) require validation via controlled experiments .

Methodological Challenges and Solutions

Q. How can researchers mitigate hazards associated with handling this compound?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to corrosive and lachrymatory properties .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate or sand; avoid water to prevent exothermic reactions .
    • Regulatory Compliance : Classify under UN 3265 (Corrosive Liquid, Acidic, Organic) for transportation and storage .

Q. What advanced applications does this compound have in medicinal chemistry or materials science?

  • Drug Design : Acts as a key intermediate for synthesizing trifluoromethyl-containing bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .
  • Polymer Chemistry : Used to prepare fluorinated polyamides with enhanced thermal stability and chemical resistance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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